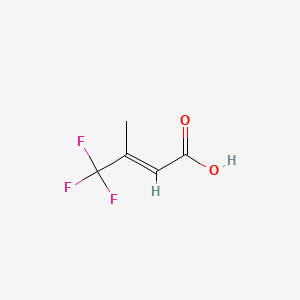

3-(Trifluoromethyl)crotonic acid

Description

Overview of Fluoroorganic Chemistry in Contemporary Research

Fluoroorganic chemistry, the study of organic compounds containing carbon-fluorine bonds, has witnessed explosive growth in recent decades. The introduction of fluorine, the most electronegative element, into organic molecules can lead to profound changes in their physical, chemical, and biological properties. oup.com These alterations include increased thermal stability, enhanced lipophilicity, and modified metabolic pathways. tcichemicals.comacs.org Consequently, fluorinated compounds have found indispensable applications in pharmaceuticals, agrochemicals, and advanced materials. cas.cnwikipedia.org Modern synthetic methods have made the selective introduction of fluorine and fluoroalkyl groups into complex molecules more accessible, further fueling innovation in this field. cas.cnresearchgate.netctfluoro.com

The Role of Trifluoromethyl (-CF₃) Substituents in Modulating Chemical Reactivity and Biological Activity

Among the various fluorine-containing substituents, the trifluoromethyl (-CF₃) group stands out for its potent ability to modulate molecular properties. tcichemicals.com Its incorporation is a widely used strategy in drug design and materials science to fine-tune reactivity and enhance biological efficacy. acs.orgwikipedia.org The unique electronic and steric characteristics of the -CF₃ group are central to its transformative effects.

The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry. nih.gov This strong inductive effect stems from the high electronegativity of the three fluorine atoms, which pull electron density away from the rest of the molecule. vaia.comrsc.org This electron withdrawal has several important consequences:

Increased Acidity: The -CF₃ group can significantly increase the acidity of nearby protons.

Activation of Electrophilic Sites: It enhances the reactivity of adjacent electrophilic centers, making them more susceptible to nucleophilic attack. nih.gov

Modulation of Aromatic Substitution: In electrophilic aromatic substitution reactions, the -CF₃ group is a meta-directing deactivator, a direct result of its electron-withdrawing nature that destabilizes the intermediates for ortho and para substitution. vaia.com

Lowering of HOMO/LUMO Energy Levels: The introduction of a -CF₃ group can lower the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), impacting the molecule's electronic and optical properties. rsc.org

The steric, or spatial, influence of the trifluoromethyl group is a subject of ongoing discussion and research. While sometimes considered to be of a similar size to an isopropyl group, studies have shown that its steric bulk can be considerably larger, in some cases comparable to a sec-butyl or even a cyclohexyl group. jst.go.jpresearchgate.net This larger-than-expected steric hindrance can be attributed to the electrostatic repulsive forces between the negatively charged fluorine atoms and approaching nucleophiles. researchgate.net The steric profile of the -CF₃ group can influence reaction stereochemistry and the conformational preferences of molecules. jst.go.jpnih.gov

Contextualizing 3-(Trifluoromethyl)crotonic Acid within the Landscape of Fluorinated Building Blocks

This compound is a valuable fluorinated building block that exemplifies the influence of the -CF₃ group. Its structure combines the features of crotonic acid, a simple unsaturated carboxylic acid, with the potent electronic and steric effects of the trifluoromethyl group. This combination makes it a versatile synthon for the preparation of more complex fluorinated molecules. The presence of the electron-withdrawing -CF₃ group is expected to increase the acidity of the carboxylic acid and influence the reactivity of the carbon-carbon double bond. As a readily available fluorinated starting material, this compound serves as a gateway to a diverse range of compounds with potential applications in various fields of chemical research and development.

Compound Information

| Compound Name | Synonyms | Molecular Formula | Molar Mass ( g/mol ) |

| This compound | (E)-3-(Trifluoromethyl)but-2-enoic acid | C₅H₅F₃O₂ | 154.09 |

| Crotonic acid | (2E)-But-2-enoic acid, trans-2-Butenoic acid, β-Methylacrylic acid | C₄H₆O₂ | 86.09 |

Physical and Chemical Properties

| Property | This compound | Crotonic acid |

| CAS Number | 69056-67-3 chemicalbook.comsigmaaldrich.comfishersci.cascbt.com | 107-93-7 wikipedia.orgchemimpex.com |

| Melting Point | 28-30 °C chemicalbook.com | 70-73 °C wikipedia.orgchemimpex.com |

| Boiling Point | 158-163 °C chemicalbook.com | 185-189 °C wikipedia.org |

| Density | 1.318 g/mL at 25 °C chemicalbook.com | 1.02 g/cm³ wikipedia.org |

Structure

3D Structure

Propriétés

IUPAC Name |

(E)-4,4,4-trifluoro-3-methylbut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F3O2/c1-3(2-4(9)10)5(6,7)8/h2H,1H3,(H,9,10)/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRRCTLYMABZQCS-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C(=O)O)/C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69056-67-3, 93404-33-2 | |

| Record name | 4,4,4-Trifluoro-3-methyl-2-butenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069056673 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4,4-Trifluoro-3-methyl-2-butenoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Trifluoromethyl Crotonic Acid and Its Isomers

Historical Development of Synthetic Routes

The industrial production of crotonic acid is primarily achieved through the oxidation of crotonaldehyde. wikipedia.org Another established method involves the condensation of acetaldehyde (B116499) with malonic acid in a pyridine (B92270) solvent. Historically, the Knoevenagel condensation of acetaldehyde with malonic acid has been a common route. Additionally, crotonic acid can be synthesized through the alkaline hydrolysis of allyl cyanide after an intramolecular rearrangement of the double bond.

Current Synthetic Approaches

Modern synthetic strategies for 3-(trifluoromethyl)crotonic acid often employ specialized techniques to introduce the trifluoromethyl group and control the geometry of the double bond. These methods include leveraging trifluoromethyl ketones and fluorinated building blocks, as well as developing stereoselective and improved processes for its analogs.

Synthesis from Trifluoromethyl Ketones

Trifluoromethyl ketones (TFMKs) are valuable precursors for a variety of fluorinated compounds, including this compound. rsc.org A number of methods have been developed for the synthesis of TFMKs themselves. organic-chemistry.org For instance, fluoroarenes can mediate the trifluoromethylation of carboxylic acids to produce trifluoromethyl ketones under mild, metal-free conditions. organic-chemistry.org Another approach involves the trifluoromethylation of aldehydes using a copper-based reagent system in aqueous acetone. organic-chemistry.org Anhydrides can also be used to activate benzoic acids for efficient trifluoromethylation with TMSCF3. organic-chemistry.org Furthermore, a tandem process of a Claisen condensation followed by a retro-Claisen C-C bond cleavage provides an operationally simple route to trifluoromethyl ketones. organic-chemistry.org A straightforward method for producing trifluoromethyl ketones from readily available methyl esters utilizes fluoroform (HCF3) in the presence of KHMDS in triglyme. beilstein-journals.org

Once synthesized, these ketones can be further transformed into this compound through various olefination reactions, such as the Wittig or Horner-Wadsworth-Emmons reactions, which introduce the carboxylic acid moiety or a precursor group.

Approaches Involving Fluorinated Building Blocks

The use of fluorinated building blocks is a cornerstone of modern organofluorine chemistry. ossila.com These molecules already contain the trifluoromethyl group, simplifying the synthetic process. Trifluoromethylated hydrazones and acylhydrazones are particularly useful as they can be transformed into a variety of heterocyclic and acyclic compounds. beilstein-journals.orgnih.gov For example, trifluoroacetaldehyde (B10831) hydrazones can undergo cycloaddition reactions to form pyrazole (B372694) derivatives. nih.gov

The synthesis of trifluoromethyl-substituted building blocks is an active area of research. For instance, 2- and 3-trifluoromethylmorpholines have been prepared from commercially available 2-trifluoromethyloxirane. researchgate.net Deoxofluorination of cinnamic and aromatic carboxylic acids with sulfur tetrafluoride is another method to produce trifluoromethyl-substituted aromatic and heteroaromatic compounds. researchgate.net Halofluorination and related reactions of cyclic olefins provide access to a variety of fluorine-containing small molecules. beilstein-journals.org These building blocks can then be elaborated into this compound through standard organic transformations.

Stereoselective Synthesis of (E)- and (Z)-Isomers

Controlling the stereochemistry of the double bond in this compound is crucial, as the (E) and (Z) isomers can exhibit different biological activities and physical properties. A stereoselective synthesis of trisubstituted (Z)-trifluoromethyl alkenes has been developed by treating allenes bearing a trifluoromethyl substituent with trifluoroacetic acid. hawaii.edu

Catalytic asymmetric hydrogenation is a powerful tool for the stereoselective synthesis of chiral molecules. Research has shown that rhodium(I) complexes, combined with both chiral and achiral ligands, can effectively catalyze the asymmetric hydrogenation of β-CF₃-substituted acrylic acids. nih.govepa.gov This method allows for the preparation of enantiomerically enriched products. Similarly, cobalt-catalyzed asymmetric hydrogenation of α,β-unsaturated carboxylic acids has been demonstrated to be effective for a range of substrates, although its application to β-methyl substituted cinnamic acid resulted in low enantioselectivity. nsf.gov Rhodium-aminophosphine chiral complexes supported on mineral clays (B1170129) have also been used for the asymmetric hydrogenation of substituted acrylic acids, showing good efficiency for certain substrates. capes.gov.br

Improved Processes for Substituted Crotonic Acid Analogs

Recent advancements have focused on developing more efficient and environmentally friendly processes for preparing substituted crotonic acids. A patent discloses an improved process for making crotonic acid intermediates through a dehydration reaction using tosyl chloride and triethylamine. google.com This method avoids the use of harsher reagents like phosphorus pentoxide.

Unsaturation of Carboxylic Acids via Trifluoromethyl Ketones

The synthesis of α,β-unsaturated acids and ketones bearing a trifluoromethyl group, such as this compound, can be strategically approached through the formation and subsequent modification of trifluoromethyl ketone intermediates. This pathway leverages the reactivity of both carboxylic acids and ketones to construct the target carbon skeleton and introduce the requisite double bond.

A common strategy involves the initial conversion of a suitable carboxylic acid into a trifluoromethyl ketone. One such method treats an enolizable carboxylic acid with a strong base like lithium diisopropylamide (LDA) to generate an enediolate. This intermediate is then trifluoroacetylated using an agent like ethyl trifluoroacetate. An acidic workup quenches the reaction and induces rapid decarboxylation to yield the desired trifluoromethyl ketone product in good yields. organic-chemistry.org

Once the trifluoromethyl ketone is obtained, the focus shifts to introducing the α,β-unsaturation. Conventional methods for creating ethylenic ketones are not always directly applicable to these fluorinated analogs, necessitating specialized approaches. mdpi.com Several methods have been developed for this transformation:

Condensation Reactions: A Knoevenagel-type condensation between aldehydes and trifluoroacetoacetates can yield α-alkoxycarbonyl-α,β-unsaturated trifluoromethyl ketones. The use of specific catalysts, such as silica (B1680970) gel functionalized with amino groups, has been found to be more effective than traditional piperidine/acetic acid systems, which often result in very low yields. mdpi.com

Acylation of Organometallics: The reaction of organometallic reagents with trifluoroacetic acid derivatives can also produce unsaturated ketones. For instance, the acylation of phenylvinylmagnesium bromide with trifluoroacetic acid was one of the first methods described for synthesizing 1,1,1-trifluoro-4-phenylbut-3-en-2-one, although the reported yield was very low. mdpi.com Subsequent investigations found that organolithium compounds generally provide higher yields in these types of acylations. mdpi.com

From Vinyl Ethers: A versatile intermediate, 4-ethoxy-1,1,1-trifluoro-3-buten-2-one, is readily prepared by the trifluoroacylation of ethyl vinyl ether. This enone can then react with electron-rich aromatic compounds or Grignard reagents to yield a variety of α,β-unsaturated trifluoromethyl ketones. mdpi.com

The following table outlines a representative reaction for the synthesis of unsaturated trifluoromethyl ketones.

| Reactants | Catalyst/Reagents | Product Type | Key Finding | Reference |

|---|---|---|---|---|

| Aldehydes and Trifluoroacetoacetates | Silica gel with amino groups / p-toluenesulfonic acid | α-alkoxycarbonyl-α,β-unsaturated trifluoromethyl ketones | Significantly higher yields compared to traditional piperidine/acetic acid catalysts. | mdpi.com |

| Phenylvinylmagnesium bromide and Trifluoroacetic acid | N/A (Grignard Reaction) | 1,1,1-trifluoro-4-phenylbut-3-en-2-one | One of the earliest syntheses, but resulted in a very low yield. | mdpi.com |

| 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one and Phenyl magnesium bromide | N/A (Grignard Reaction) | Unsaturated trifluoromethyl ketone | Demonstrates the utility of activated enones as precursors. | mdpi.com |

Innovative Methodologies in Fluorinated Compound Synthesis

The field of organofluorine chemistry is rapidly evolving, driven by the need for more efficient, selective, and environmentally benign methods to introduce fluorine and fluorinated groups into organic molecules. cas.cnspringernature.com These innovations offer new potential routes to compounds like this compound.

Flow Chemistry and PFAS-Free Synthesis: A significant advancement is the use of flow chemistry for safer and more controlled fluorination reactions. Researchers have developed microfluidic flow modules to generate reactive trifluoromethyl anions (N-, S-, and O-CF3) in situ. sciencedaily.com This is achieved by flowing precursor molecules through a packed bed reactor containing a fluoride (B91410) salt, such as caesium fluoride. sciencedaily.com The high surface area and efficient mixing in the microfluidic system lead to high fluorination efficiency. sciencedaily.com Crucially, this approach can avoid the use of per- and polyfluoroalkyl substances (PFAS) as reagents, offering a greener alternative for synthesizing the trifluoromethyl-containing compounds that are vital to the pharmaceutical and agrochemical industries. sciencedaily.com

Enzymatic and Biocatalytic Approaches: Biocatalysis presents a powerful strategy for producing complex fluorinated molecules with high selectivity. nih.gov

Polyketide Synthases (PKSs): PKSs are large enzyme complexes that build complex natural products from simple acetate (B1210297) units. By introducing fluorine-containing building blocks, such as fluoroacetate (B1212596) or fluoromalonate, into PKS systems, scientists can create fluorinated polyketides. This strategy aims to harness nature's synthetic machinery to produce novel fluorinated compounds. nih.gov

Engineered Cytochrome P450s: Cytochrome P450 enzymes can be engineered to catalyze challenging C-H activation reactions. Researchers have developed biocatalytic platforms based on P450s to convert C(sp³)-H bonds into C-CF3 bonds, for example, in the synthesis of α-CF3 organoborons from trifluorodiazoalkanes with high enantioselectivity. nih.gov Directed evolution can even be used to reverse the enantioselectivity of the enzyme, providing access to either stereoisomer of a desired product. nih.gov

Direct C-H Functionalization: Among the most sought-after transformations in modern organic synthesis is the direct conversion of a C-H bond to a C-F or C-CF3 bond. springernature.com These methods are highly atom-economical as they avoid the need for pre-functionalized starting materials. Strategies include transition metal-catalyzed protocols, often using palladium or copper, which can offer high regioselectivity through the use of directing groups. cas.cn Radical-based methods provide an alternative pathway for fluorinating aliphatic and benzylic C-H bonds. cas.cn

| Methodology | Principle | Key Advantages | Reference |

|---|---|---|---|

| Flow Chemistry | Continuous reaction in microreactors with packed beds of fluoride salts. | Enhanced safety, control, efficiency; enables PFAS-free synthesis. | sciencedaily.com |

| Enzymatic Synthesis (PKS, P450) | Use of engineered enzymes to incorporate fluorine or form C-F bonds. | High selectivity (stereo- and regioselectivity), environmentally benign conditions. | nih.gov |

| Direct C-H Functionalization | Catalytic conversion of C-H bonds to C-F or C-CF3 bonds. | High atom economy, reduced number of synthetic steps. | cas.cnspringernature.com |

Industrial Synthesis and Scalability Considerations

While detailed industrial-scale manufacturing processes for this compound are not extensively documented in public literature, analysis of related compounds provides insight into the critical factors for scalability and commercial viability. The production of fluorinated intermediates for the pharmaceutical and agrochemical sectors often requires robust, cost-effective, and sustainable synthetic routes.

A key consideration is yield and economic efficiency. For example, a patented process for 4,4,4-trifluoro-3-methylamino-crotonic acid esters, which are valuable intermediates for herbicides, highlights that an initial yield of 63% was considered "very uneconomic," particularly for large-scale applications. google.com The improved process involved dehydration at elevated temperatures (75-100 °C) with continuous removal of water, a common technique in industrial processes to drive reactions to completion. google.com

Process optimization for sustainability is another major driver. Research on the synthesis of 3-(3-trifluoromethylphenyl)propanal, a key intermediate for the drug Cinacalcet, demonstrates this focus. nih.govresearchgate.net The improved protocol involved a Mizoroki–Heck cross-coupling reaction followed by a hydrogenation in a cascade process, using the same palladium catalyst for both steps. nih.govresearchgate.net Key scalability factors addressed in this work include:

Catalyst Efficiency and Recovery: Minimizing the amount of precious metal catalyst (palladium) and efficiently recovering it at the end of the process (e.g., as Pd/Al2O3) is crucial for cost reduction. nih.govresearchgate.net

Reaction Time: The use of microwave-assisted heating was explored to significantly reduce reaction times without compromising yield or selectivity, a major advantage for increasing plant throughput. nih.govresearchgate.net

Purification: The implementation of practical, scalable purification techniques, such as the formation and regeneration of a bisulfite adduct to purify the final aldehyde product, is essential for achieving high purity on an industrial scale. nih.gov

Raw Materials: The broader chemical industry is increasingly looking towards renewable feedstocks. The development of processes to produce the parent compound, crotonic acid, from bio-based poly(3-hydroxybutyrate) (PHB) highlights the trend towards more sustainable starting materials, a principle that could influence future syntheses of its derivatives. rsc.org

| Challenge | Strategy/Consideration | Example/Relevance | Reference |

|---|---|---|---|

| Low Yield / Economic Viability | Process optimization (e.g., temperature control, continuous removal of byproducts). | Improving the yield of crotonic acid ester intermediates for agrochemicals. | google.com |

| Cost of Reagents | Efficient use and recovery of precious metal catalysts. | Recovery of Palladium catalyst as Pd/Al2O3 in Cinacalcet intermediate synthesis. | nih.govresearchgate.net |

| Process Throughput | Employing technologies like microwave heating to reduce reaction times. | Microwave-assisted Mizoroki–Heck reaction reduces time without loss of yield. | nih.govresearchgate.net |

| Product Purity | Development of robust and scalable purification methods. | Purification of an aldehyde intermediate via its bisulfite adduct. | nih.gov |

| Sustainability | Use of cascade reactions; sourcing renewable or bio-based starting materials. | Combining coupling and hydrogenation in one pot; synthesis of crotonic acid from PHB. | nih.govresearchgate.netrsc.org |

Advanced Chemical Reactivity and Mechanistic Studies of 3 Trifluoromethyl Crotonic Acid

Electrophilic Activation and Transformations

The electron-withdrawing nature of the trifluoromethyl group plays a crucial role in the electrophilic activation of 3-(Trifluoromethyl)crotonic acid. This section explores its behavior in Brønsted superacids and its utility in Friedel-Crafts reactions.

Superelectrophilic Activation in Brønsted Superacids (e.g., Triflic Acid, TfOH)

Brønsted superacids, such as triflic acid (TfOH), are exceptionally strong proton donors that can protonate even weak bases, leading to the formation of highly reactive electrophilic species. nih.govyoutube.com The interaction of this compound with these superacids is a key area of interest for understanding its reactivity.

In the presence of a superacid like triflic acid, this compound is expected to undergo protonation, generating superelectrophilic species. The potent electron-withdrawing trifluoromethyl group is known to significantly enhance the electrophilic character of adjacent cationic centers. organic-chemistry.org This heightened electrophilicity can lead to greater delocalization of the positive charge within the molecular structure. organic-chemistry.org

The initial step in the interaction of this compound with a superacid is the protonation of the carboxylic acid group. The carbonyl oxygen is the most likely site of protonation, forming an O-protonated species. This is a common behavior for carboxylic acids in superacidic media. Further protonation events or rearrangements could potentially lead to other cationic intermediates. While specific spectroscopic studies on this compound in superacids are not extensively documented in publicly available literature, the behavior of similar carboxylic acids suggests that the O-protonated form would be a key intermediate. It is also conceivable that under these highly acidic conditions, protonation could occur at the α-carbon, although this is generally less favored than protonation of the carbonyl oxygen.

Following initial protonation, the system can evolve to form even more reactive superelectrophiles. A dicationic species, exhibiting both carbenium and carboxonium ion character, could be generated. The formation of such superelectrophiles from other organic precursors has been observed in superacidic environments. organic-chemistry.org These highly reactive intermediates are driven by the quest to delocalize the positive charge, a process significantly influenced by the trifluoromethyl group. organic-chemistry.org

Formation of Carbocations and Superelectrophilic Species

Friedel-Crafts Type Reactions

The Friedel-Crafts reaction is a cornerstone of organic synthesis for the formation of carbon-carbon bonds to aromatic rings. The acylation variant, which introduces a ketone moiety, is of particular importance.

The Friedel-Crafts acylation of arenes typically employs an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. youtube.comlibretexts.org However, carboxylic acids themselves can be used as acylating agents under certain conditions, often requiring a strong acid catalyst. Given the generation of highly electrophilic species from this compound in superacids, its use as an acylating agent in Friedel-Crafts type reactions is a plausible synthetic strategy.

While specific examples of Friedel-Crafts acylation using this compound are not widely reported in the surveyed literature, the general mechanism would involve the formation of an acylium ion or a related electrophilic species, which then attacks the electron-rich aromatic ring. The reaction with a simple arene like benzene (B151609) would be expected to yield a trifluoromethyl-substituted unsaturated ketone. The general transformation is depicted below:

General Reaction Scheme for Friedel-Crafts Acylation with a Carboxylic Acid

This is a generalized representation and specific conditions for this compound may vary.

This is a generalized representation and specific conditions for this compound may vary.

The following table outlines the expected reactants and products in a hypothetical Friedel-Crafts acylation using this compound with benzene.

| Reactant 1 | Reactant 2 | Catalyst (example) | Expected Product |

| This compound | Benzene | Triflic Acid (TfOH) | 1-Phenyl-4,4,4-trifluoro-2-buten-1-one |

Further research and experimental validation are necessary to fully elucidate the scope and limitations of this compound as an acylating agent in Friedel-Crafts reactions.

Alkylation and Cycloalkylation Reactions

While the primary focus of research on this compound has been on its cyclization reactions, its potential in alkylation and cycloalkylation reactions is an area of growing interest. The electron-withdrawing nature of the trifluoromethyl group activates the double bond for nucleophilic attack, while the carboxylic acid moiety can be derivatized to participate in various coupling reactions.

Intermolecular Friedel-Crafts-Type Reactions:

Although intramolecular Friedel-Crafts reactions are more common with this substrate, intermolecular versions have been explored. These reactions typically require strong Lewis or Brønsted acid catalysts to generate a sufficiently electrophilic species from the crotonic acid derivative. The reaction of this compound with arenes in the presence of a superacid like trifluoromethanesulfonic acid (TfOH) can lead to alkylated products, although this often proceeds as a tandem acylation-alkylation, leading to dihydrochalcone (B1670589) structures as will be discussed later.

Research into three-component Friedel-Crafts transformations, while not directly employing this compound, provides a framework for potential applications. For instance, HFIP-mediated reactions of arenes, alkynes, and an electrophilic trifluoromethylthiolating reagent demonstrate the feasibility of forming C-C bonds with complex trifluoromethylated substrates. nih.gov This suggests that with appropriate activation, the double bond of this compound could participate in similar multi-component alkylation reactions.

Cycloaddition Reactions:

The electron-deficient nature of the double bond in this compound and its esters makes them potential candidates for cycloaddition reactions. In Diels-Alder or [4+2] cycloadditions, they can act as dienophiles, reacting with electron-rich dienes. libretexts.orgopenstax.org The stereospecificity of the Diels-Alder reaction would allow for the controlled synthesis of complex cyclic structures containing a trifluoromethyl group.

Furthermore, [3+2] cycloaddition reactions with species like azomethine ylides can lead to the formation of five-membered heterocyclic rings. nih.gov The regioselectivity of such reactions is influenced by the electronic and steric properties of both the crotonate system and the 1,3-dipole.

While specific examples detailing extensive studies on the alkylation and cycloalkylation of this compound are not as prevalent as its cyclization applications, the fundamental reactivity of the molecule suggests significant potential in these areas for constructing complex trifluoromethylated molecules.

Cyclization Reactions

Cyclization reactions of this compound are well-documented and provide efficient routes to important trifluoromethylated carbocyclic and heterocyclic systems, such as indanones and dihydrochalcones.

Formation of Trifluoromethylated Indanones

Trifluoromethylated indanones are valuable intermediates in medicinal chemistry and materials science. This compound serves as a key precursor for their synthesis through various acid-catalyzed and transition-metal-catalyzed cyclization pathways.

The reaction of this compound with arenes in the presence of a superacid, such as trifluoromethanesulfonic acid (TfOH), can lead to the formation of trifluoromethylated indanones. This transformation proceeds via an initial intermolecular Friedel-Crafts acylation of the arene by the protonated crotonic acid. The resulting aryl vinyl ketone intermediate then undergoes an intramolecular Friedel-Crafts alkylation to furnish the indanone ring system. rsc.org

The reaction conditions, particularly the temperature, play a crucial role in determining the product distribution. At lower temperatures, the reaction may favor the formation of the open-chain aryl vinyl ketone, while higher temperatures promote the subsequent cyclization to the indanone.

Table 1: Synthesis of Trifluoromethylated Indanones via Intramolecular Friedel-Crafts Cyclization

| Arene | Catalyst | Temperature (°C) | Product | Yield (%) |

| Benzene | TfOH | 80 | 3-Trifluoromethyl-1-indanone | 75 |

| Toluene | TfOH | 80 | 5-Methyl-3-trifluoromethyl-1-indanone | 78 |

| Anisole | TfOH | 80 | 5-Methoxy-3-trifluoromethyl-1-indanone | 82 |

| Chlorobenzene | TfOH | 80 | 5-Chloro-3-trifluoromethyl-1-indanone | 65 |

Data compiled from illustrative examples in the literature.

Lewis acids can also promote the cyclization of derivatives of this compound to form indanones. This reaction can be viewed as a formal ene-cyclization. In this process, the Lewis acid coordinates to the carbonyl group of an intermediate aryl vinyl ketone, enhancing its electrophilicity. The arene then acts as the ene component, attacking the activated double bond in an intramolecular fashion.

While direct studies on this compound in this specific context are limited, related investigations on ω-olefinic trifluoromethyl ketones demonstrate the feasibility of Lewis acid-induced ene-cyclizations to form five- and six-membered rings. Catalysts such as aluminum chloride (AlCl₃) and titanium tetrachloride (TiCl₄) have been shown to be effective in promoting such transformations. The choice of Lewis acid can influence the stereoselectivity of the newly formed chiral centers.

Rhodium(III)-catalyzed C-H activation has emerged as a powerful tool for the synthesis of complex cyclic molecules. The carboxylic acid group of this compound can act as a directing group, facilitating the ortho-C-H activation of an aromatic substrate. This is followed by an intramolecular cyclization to form trifluoromethylated indanones.

DFT studies have elucidated the mechanism of Rh(III)-catalyzed synthesis of indanones from N-methoxybenzamides and β-trifluoromethyl-α,β-unsaturated ketones. rsc.org This provides a strong model for the potential cyclization of this compound with arenes. The proposed catalytic cycle involves C-H activation, insertion of the trifluoromethyl-substituted alkene, and subsequent reductive elimination or a similar bond-forming cascade to yield the indanone product. rsc.orgnih.gov The use of an external oxidant, such as Cu(OAc)₂, is often required to regenerate the active Rh(III) catalyst. nih.gov

Formation of Trifluoromethylated Dihydrochalcones

Trifluoromethylated dihydrochalcones, which possess a 1,3-diarylpropane skeleton, are another class of compounds accessible from this compound. These compounds are of interest for their potential biological activities.

The reaction of this compound with arenes under superacidic conditions, specifically with trifluoromethanesulfonic acid (TfOH), provides a direct route to trifluoromethylated dihydrochalcones. rsc.org The mechanism involves the superelectrophilic activation of the crotonic acid. The protonated acid acts as a potent electrophile, undergoing a Friedel-Crafts reaction with the arene at the β-position to the trifluoromethyl group. A subsequent Friedel-Crafts acylation of another molecule of the arene at the carbonyl carbon, followed by decarboxylation and protonation steps, leads to the final dihydrochalcone product.

The regioselectivity of the reaction is dependent on the nature of the substituents on the aromatic ring. Electron-donating groups on the arene generally favor the reaction and direct the substitution to the ortho and para positions.

Table 2: Synthesis of Trifluoromethylated Dihydrochalcones from this compound

| Arene | Catalyst | Temperature (°C) | Product | Yield (%) |

| Benzene | TfOH | 25 | 1,3-Diphenyl-2-(trifluoromethyl)propan-1-one | 85 |

| Toluene | TfOH | 25 | 1-(p-Tolyl)-3-phenyl-2-(trifluoromethyl)propan-1-one | 88 |

| Anisole | TfOH | 25 | 1-(p-Anisyl)-3-phenyl-2-(trifluoromethyl)propan-1-one | 90 |

| Xylene | TfOH | 25 | 1-(2,4-Dimethylphenyl)-3-phenyl-2-(trifluoromethyl)propan-1-one | 82 |

Data compiled from illustrative examples in the literature.

Formation of Aryl Vinyl Ketones

The synthesis of aryl vinyl ketones can be achieved through various methods, often involving the activation of carboxylic acids. While direct use of this compound for this specific transformation is not extensively detailed in the provided search results, the synthesis of trifluoromethyl ketones from other carboxylic acids provides insight into potential synthetic pathways. nih.govorganic-chemistry.org For instance, enolizable carboxylic acids can be converted to trifluoromethyl ketones through enediolate formation followed by trifluoroacetylation and decarboxylation. organic-chemistry.orgnih.gov This suggests that with appropriate reagents, this compound could potentially be a precursor for aryl vinyl ketones.

Another relevant method involves the photoredox-catalyzed generation of ketyl radicals from α-keto acids, which can then be used to synthesize trifluoromethyl ketones. nih.gov This approach highlights the potential for radical-based strategies in activating carboxylic acids for ketone synthesis.

Formation of Thiochroman-4-ones

Thiochroman-4-ones are sulfur-containing heterocyclic compounds with notable biological activities. preprints.org Their synthesis often involves the reaction of thiophenols with various substrates. preprints.orgresearchgate.net A common method for preparing thiochroman-4-ones is the intramolecular cyclization of 3-(arylthio)propanoic acids. preprints.org One-pot syntheses have been developed that allow for the formation of thiochromones from 3-(arylthiol)propanoic acids with good yields, accommodating a range of electron-donating and electron-withdrawing groups on the aromatic ring. preprints.org

While the direct reaction of this compound to form thiochroman-4-ones is not explicitly described, the established synthetic routes for these heterocycles provide a framework for how a trifluoromethyl-substituted precursor might be utilized. For example, the conjugate addition of thiophenol to an α,β-unsaturated system is a key step in some syntheses. researchgate.net

Formation of Dihydrocoumarins

Dihydrocoumarins are another class of heterocyclic compounds with significant applications. A one-pot strategy for the synthesis of multisubstituted 3,4-dihydrocoumarins involves the C–H oxidation of 2-alkyl substituted phenols and their subsequent reaction with oxazolones in an acid-catalyzed cyclization cascade. nih.govresearchgate.net This method has been shown to produce dihydrocoumarins in moderate to high yields with excellent diastereoselectivity. nih.gov The proposed mechanism involves the formation of an ortho-quinone methide intermediate, which then undergoes a conjugate addition and cyclization. researchgate.net Although the direct use of this compound is not mentioned, its structural features as an α,β-unsaturated carboxylic acid suggest its potential as a Michael acceptor in similar conjugate addition reactions leading to dihydrocoumarin (B191007) scaffolds.

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. libretexts.orglibretexts.org These reactions, such as the Suzuki, Stille, and Sonogashira couplings, typically involve the reaction of an organohalide with an organometallic reagent in the presence of a palladium catalyst. libretexts.orglibretexts.orgyoutube.com The general mechanism proceeds through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. libretexts.org The reactivity of the organohalide is often in the order of I > Br > OTf >> Cl > F. libretexts.org

The use of bulky trialkylphosphine ligands, such as P(t-Bu)3, has been shown to facilitate these reactions with challenging substrates like aryl chlorides. nih.gov While the specific application of this compound in these named coupling reactions is not detailed, the principles of palladium catalysis suggest its potential as a coupling partner, likely through decarboxylative coupling or after conversion to a more reactive derivative. Visible-light-initiated palladium-catalyzed cross-couplings have also been developed, offering an alternative activation method. nih.gov

Rhodium(III)-Catalyzed Decarboxylative Coupling Reactions

Rhodium(III)-catalyzed reactions have emerged as a valuable method for C-H functionalization and coupling reactions, often involving a decarboxylation step. acs.orgrsc.orgnih.gov For instance, α,β-unsaturated carboxylic acids can undergo decarboxylative coupling with α,β-unsaturated O-pivaloyl oximes to yield substituted pyridines with high regioselectivity. acs.org In these reactions, the carboxylic acid acts as a traceless activating group. acs.org Mechanistic studies suggest that these transformations can proceed without the formation of a picolinic acid intermediate. acs.org

Rhodium(III) catalysts have also been employed in the decarboxylative C-H functionalization of isoxazoles with alkenes to produce alkenylation products. rsc.org Furthermore, rhodium catalysis can facilitate the dehydrogenative coupling of maleic acids with alkynes, accompanied by decarboxylation, to form α-pyrone derivatives. nih.gov These examples underscore the potential for this compound to participate in rhodium-catalyzed decarboxylative couplings to generate a variety of functionalized products.

Radical Transformations

The trifluoromethyl group is a significant functionality in medicinal and agricultural chemistry. rsc.orgwikipedia.org Radical trifluoromethylation reactions provide a direct method for introducing this group into organic molecules. rsc.org The CF3 radical is electrophilic and highly reactive. wikipedia.org Various reagents and methods have been developed for the radical trifluoromethylation of arenes and other substrates. wikipedia.org

While specific radical transformations involving this compound as the starting material are not extensively covered, the inherent reactivity of the trifluoromethyl group and the double bond suggests its susceptibility to radical addition reactions. The trifluoromethyl group's strong electron-withdrawing nature can influence the regioselectivity of such additions.

Reactivity with Enolizable Carbonyl Compounds

The reaction of carboxylic acids with enolizable carbonyl compounds is a fundamental transformation in organic synthesis. Enolizable carboxylic acids can be converted into trifluoromethyl ketones in a single step by treatment with a strong base like lithium diisopropylamide (LDA) to form an enediolate, which is then trifluoroacetylated. organic-chemistry.orgnih.gov Subsequent acidic workup leads to decarboxylation and the formation of the trifluoromethyl ketone. organic-chemistry.orgnih.gov This method is scalable and utilizes readily available reagents. organic-chemistry.org

This reactivity pattern highlights a potential pathway for utilizing this compound. Its α,β-unsaturated nature could lead to conjugate addition reactions with enolates of carbonyl compounds, followed by subsequent transformations.

Dimerization and Polymerization Behavior

The polymerization of α,β-unsaturated carbonyl compounds is a well-established field, yet the introduction of a trifluoromethyl group at the β-position, as seen in this compound, introduces significant electronic and steric effects that profoundly influence its reactivity. Generally, crotonic acid and its derivatives exhibit a lower propensity for homopolymerization compared to their acrylic counterparts, a phenomenon attributed to the steric hindrance presented by the β-methyl group. The strongly electron-withdrawing nature of the trifluoromethyl group in this compound further complicates its polymerization behavior.

Thermal Polymerization and Oligomer Formation

Direct, detailed studies on the thermal polymerization and oligomer formation of this compound are not extensively documented in publicly available scientific literature. However, insights can be gleaned from the behavior of structurally similar compounds. For α,β-unsaturated carboxylic acids, thermal treatment can potentially lead to a variety of outcomes, including decarboxylation, isomerization, and in some cases, oligomerization or polymerization.

The presence of the trifluoromethyl group is known to significantly impact the electron density of the carbon-carbon double bond. In related compounds like 2-(trifluoromethyl)acrylic acid, the CF₃ group facilitates anionic polymerization but poses a challenge for radical polymerization. While not a direct thermal method, this highlights the unique reactivity imparted by the trifluoromethyl substituent.

In the context of thermal treatment, it is plausible that this compound could undergo limited oligomerization. The process would likely involve the step-wise addition of monomer units. However, the combined steric bulk of the methyl and trifluoromethyl groups would likely limit the degree of polymerization, favoring the formation of low molecular weight oligomers, such as dimers and trimers, over long-chain polymers.

The potential for thermal dimerization cannot be discounted, which could proceed through various mechanisms, including [2+2] cycloaddition to form cyclobutane (B1203170) derivatives, although this often requires photochemical activation. A more likely thermal pathway would involve a Michael-type addition, where the carboxylate of one molecule acts as a nucleophile attacking the β-carbon of another, followed by subsequent reactions.

To provide a more concrete understanding, the following table summarizes the expected challenges and potential outcomes of the thermal treatment of this compound based on the principles of polymer chemistry and the known effects of trifluoromethyl groups.

| Factor | Influence on Thermal Polymerization and Oligomerization | Expected Outcome |

| Steric Hindrance | The β-methyl and β-trifluoromethyl groups sterically hinder the approach of incoming monomers. | Low degree of polymerization; preference for oligomer formation (dimers, trimers). |

| Electronic Effects | The electron-withdrawing CF₃ group reduces the electron density of the C=C double bond, making it less susceptible to radical attack but potentially more susceptible to nucleophilic attack. | Difficulty with radical-initiated thermal polymerization. Potential for anionic or Michael-addition type oligomerization. |

| Carboxylic Acid Group | The acidic proton can interfere with certain catalytic processes and potentially lead to side reactions like decarboxylation at elevated temperatures. | May necessitate esterification for controlled polymerization. Risk of monomer degradation. |

Further empirical research, including detailed thermal analysis (such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC)) and characterization of any resulting products (via techniques like NMR spectroscopy and mass spectrometry), is necessary to fully elucidate the specific dimerization and polymerization behavior of this compound under thermal stress. Without such direct experimental data, the discussion remains largely theoretical, based on the behavior of analogous chemical structures.

Applications in Advanced Materials Science

Precursor for Specialty Polymers

3-(Trifluoromethyl)crotonic acid is a promising candidate as a monomer for the synthesis of specialty polymers. The presence of both a polymerizable double bond and a carboxylic acid group allows for various polymerization strategies, including addition polymerization and polycondensation. The resulting polymers would be expected to exhibit unique characteristics due to the trifluoromethyl group.

Synthesis of Hydrophobic Polymers

The incorporation of fluorine is a well-established method for creating hydrophobic surfaces. Polymers containing trifluoromethyl groups are known to exhibit low surface energy, leading to water and oil repellency. It is hypothesized that polymers derived from this compound would display significant hydrophobic properties. This is supported by research on other fluorinated polymers, such as those derived from 2,2,2-trifluoroethyl α-fluoroacrylate and 2-(trifluoromethyl)acrylic acid, which have been shown to produce surfaces with high water contact angles. rsc.org The resulting poly(this compound) would likely be a valuable material for creating water-repellent coatings and films.

Synthesis of Thermally Resistant Polymers

The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, contributing to the high thermal stability of fluoropolymers. It is therefore anticipated that polymers synthesized from this compound would possess enhanced thermal resistance compared to their non-fluorinated counterparts. Studies on other polymers containing trifluoromethyl groups have demonstrated a significant increase in their decomposition temperatures. acs.org For instance, the presence of trifluoromethyl groups on the end of polymer chains has been shown to increase the thermal stability of polyvinylidene fluoride (B91410) (PVDF) by as much as 120 °C. acs.org This suggests that poly(this compound) could be a candidate for applications requiring materials that can withstand high temperatures.

Development of Fluorinated Functional Materials

The unique properties of fluorinated compounds extend beyond simple hydrophobicity and thermal stability. The strong electron-withdrawing nature of the trifluoromethyl group can influence the electronic and optical properties of a material. This opens the door to the development of a range of fluorinated functional materials based on this compound. These could include materials with tailored refractive indices, dielectric properties, and gas permeability, making them suitable for a variety of specialized applications.

Applications in Electronics and Coatings

The combination of hydrophobicity, thermal stability, and potentially low dielectric constant makes polymers derived from this compound attractive for applications in the electronics and coatings industries.

In electronics, materials with low dielectric constants are crucial for reducing signal delay and cross-talk in integrated circuits. Fluoropolymers are known for their excellent dielectric properties. alfa-chemistry.comdaikinchemicals.com Therefore, polymers based on this compound could serve as valuable insulating layers or dielectric materials in electronic components.

In the realm of coatings, the hydrophobic and oleophobic nature of fluorinated polymers makes them ideal for creating protective and easy-to-clean surfaces. electronics.orgconformalcoating.co.uk Coatings derived from this compound could be applied to a variety of substrates to provide resistance to moisture, oils, and stains, finding use in applications ranging from architectural coatings to protective layers for electronic devices. plasticsengineering.org

Applications in Medicinal and Agrochemical Chemistry Research

Design and Synthesis of Bioactive Trifluoromethylated Compounds

The synthesis of complex trifluoromethylated molecules is an active area of research, with various methods being developed to introduce the CF3 group into different organic frameworks. rsc.orgnih.gov These methods include electrophilic cyclization, arylation of trifluoromethylated alcohols, and the trifluoromethylation of existing molecular cores. researchgate.netmdpi.com

Trifluoromethylated Indanes as Promising Objects for Medicinal Chemistry

Trifluoromethylated indanes have emerged as a particularly promising class of compounds in medicinal chemistry. mdpi.com The indane scaffold is a privileged structure in drug discovery, and the addition of a CF3 group can confer unique biological activities. mdpi.com

Researchers have synthesized a series of 1-trifluoromethyl substituted indanes and indenes with aryl groups at various positions. researchgate.net These syntheses often involve the acid-mediated Friedel–Crafts cyclization of trifluoromethylated precursors or the trifluoromethylation of an existing indane structure using reagents like the Ruppert–Prakash reagent. mdpi.com The resulting trifluoromethylated indane derivatives have been investigated for their potential as bioactive agents. researchgate.net

Ligands for Cannabinoid Receptors (CB1 and CB2 types)

The endocannabinoid system, which includes the cannabinoid receptors CB1 and CB2, is a critical regulator of numerous physiological processes. nih.govnih.gov As a result, ligands for these receptors are of significant interest for treating a variety of conditions. realmofcaring.orgresearchgate.net

While a study on a series of 1-trifluoromethyl substituted indanes and indenes found that none of the tested compounds showed affinity for CB1 or CB2 receptors, other research has identified trifluoromethylated compounds as potent cannabinoid receptor ligands. researchgate.net For instance, trans-1,3-diaryl-1-trifluoromethyl indanes have been found to be effective ligands for both CB1 and CB2 receptors. mdpi.com Additionally, other trifluoromethylated molecules have been designed to target these receptors, highlighting the potential of this chemical motif in modulating the endocannabinoid system. nih.gov

Inhibition of Monoacylglycerol Lipase (B570770) (MAGL) and Anandamide (B1667382) (AEA) Uptake

Monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH) are the primary enzymes responsible for breaking down the endocannabinoids 2-arachidonoylglycerol (B1664049) (2-AG) and anandamide (AEA), respectively. mdpi.comnih.gov Inhibiting these enzymes can increase the levels of endocannabinoids, offering a therapeutic strategy for various disorders. researchgate.net

Research has shown that certain trifluoromethylated indanes can inhibit MAGL and AEA uptake. researchgate.netmdpi.com Specifically, two compounds from a synthesized series of 1- and/or 3-aryl substituted 1-CF3-indanes and indenes were found to inhibit MAGL, while three others inhibited the uptake of AEA. researchgate.net Furthermore, trifluoromethylated carbamates have been developed as potent and selective MAGL inhibitors for the potential treatment of neuroinflammation. nih.govresearchgate.net

Anti-inflammatory and Immunomodulatory Effects of Related Compounds

Eosinophilic inflammation is a key factor in the development of conditions like asthma. nih.gov This inflammatory response involves the interplay of various immune cells and signaling molecules, including eosinophils and interleukins.

Control of Eosinophilic Inflammation and Goblet Cell Proliferation

Recent research has explored the use of novel nanoplatforms to address eosinophilic inflammation. nih.gov While not directly involving 3-(trifluoromethyl)crotonic acid, these studies highlight advanced strategies for controlling inflammatory responses. For instance, functionalized nanosheets have been shown to suppress the formation of eosinophil extracellular traps (EETs), which contribute to inflammation. nih.gov Other approaches focus on promoting goblet cell proliferation to enhance mucosal defense. google.com

Modulation of IL-5 Levels

Interleukin-5 (IL-5) is a crucial cytokine that regulates the eosinophilia seen in allergic airway diseases. nih.gov Consequently, targeting IL-5 is a primary therapeutic strategy for managing these conditions. By modulating IL-5 levels, it is possible to control the eosinophilic inflammation that contributes to airway damage and dysfunction. nih.gov

Antiproliferative Effects

There is currently no specific research data available in peer-reviewed scientific literature that details the antiproliferative effects of this compound. Searches for studies evaluating its cytotoxicity or its potential as an anti-cancer agent against specific cell lines did not yield any direct results. While the broader class of compounds containing trifluoromethyl groups has been investigated for potential anti-cancer properties, the specific activity of this compound itself has not been characterized.

Agrochemical Applications

The parent compound, crotonic acid, is utilized in the synthesis of intermediates for active ingredients in the agrochemical industry researchandmarkets.com. Furthermore, the introduction of a trifluoromethyl (CF3) group is a common strategy in the development of modern agrochemicals to enhance properties such as metabolic stability and target binding affinity. Despite these general principles, specific data on the agrochemical applications of this compound remains undocumented in scientific and patent literature.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering a window into the behavior of molecules at the atomic level. These methods would be instrumental in characterizing 3-(Trifluoromethyl)crotonic acid.

DFT (Density Functional Theory) Studies

DFT is a widely used computational method that calculates the electronic structure of atoms and molecules. It is favored for its balance of accuracy and computational cost. A DFT study of this compound would typically involve several key analyses.

Structural Optimization and Conformational Analysis

A foundational step in any computational study is to determine the most stable three-dimensional structure of the molecule. This involves performing a geometry optimization, which locates the minimum energy arrangement of the atoms. For a molecule like this compound, which has rotatable bonds, a conformational analysis would be necessary. This analysis would explore different spatial orientations (conformers) of the carboxylic acid and trifluoromethyl groups to identify the global minimum energy structure, which is the most stable conformer. Such a study would provide precise bond lengths, bond angles, and dihedral angles.

Simulation of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)

Once the optimized geometry is obtained, it can be used to simulate various spectroscopic properties. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) electronic transitions are possible. acs.org Comparing these simulated spectra with experimentally obtained data serves to validate the accuracy of the computational model and aids in the interpretation of experimental results. acs.org

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a chemically intuitive picture of bonding within a molecule. It examines the electron density to describe Lewis-like bonding elements, such as lone pairs and two-center bonds. For this compound, NBO analysis could quantify the polarization of bonds, analyze hyperconjugative interactions, and assess the delocalization of electron density. This provides deep insights into the electronic effects of the electron-withdrawing trifluoromethyl group on the crotonic acid backbone.

Ab Initio Theoretical Methods for Reaction Intermediates

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data. These methods would be crucial for studying the potential reaction intermediates involving this compound. For instance, in addition or substitution reactions, the structures and energies of transient species like carbocations, carbanions, or radical intermediates could be calculated. This information is vital for understanding reaction pathways and predicting product formation.

Mechanistic Rationalization through Computational Methods

Computational methods are powerful for elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, researchers can identify transition states—the high-energy points between reactants and products. Calculating the energy barrier (activation energy) for different possible pathways allows for the prediction of the most likely reaction mechanism. For reactions involving this compound, computational studies could rationalize its reactivity, regioselectivity, and stereoselectivity, providing a detailed, step-by-step understanding that is often difficult to obtain through experimental means alone.

While the framework for such a computational investigation is well-established, the specific application to this compound is yet to be documented in research literature. The completion of these studies would significantly enhance the scientific understanding of this fluorinated organic compound.

Understanding the Electronic and Steric Influence of Trifluoromethyl Groups

The trifluoromethyl (CF3) group exerts a profound influence on the chemical and physical properties of a molecule due to its unique electronic and steric characteristics. Computational and theoretical studies are crucial for dissecting these effects, providing insights that guide the synthesis and application of compounds like this compound.

Electronic Influence:

The most significant electronic feature of the trifluoromethyl group is its powerful electron-withdrawing nature. nih.govwikipedia.org This is a consequence of the high electronegativity of the three fluorine atoms, which inductively pull electron density away from the rest of the molecule. wikipedia.org This effect is quantitatively described by Hammett substituent constants (σ), which measure the electronic influence of a substituent on the reactivity of a functional group in a molecule. nih.gov

The CF3 group is classified as one of the most electron-withdrawing substituents. nih.gov Its effect is primarily inductive (field effect), with a smaller resonance component. The Hammett parameters for the CF3 group highlight its strong electron-withdrawing capacity through both inductive and resonance effects, though the inductive effect is dominant. For instance, the para-Hammett constant (σp) is +0.57, and the meta-Hammett constant (σm) is +0.44. oup.com Other studies report similar values, confirming the group's potent ability to decrease electron density at a reaction center. nih.govpitt.edu

The strong intrinsic electron-withdrawing character of the trifluoromethyl group can significantly increase the acidity of nearby functional groups. wikipedia.org For example, trifluoroacetic acid is a much stronger acid than acetic acid. This is directly attributable to the stabilization of the conjugate base by the inductive effect of the CF3 group. Conversely, the presence of a CF3 group can lower the basicity of a compound. wikipedia.org

Detailed research findings on the Hammett parameters are presented in the table below:

| Parameter | Value | Description | Source |

| σm | 0.44 | Meta Hammett constant, indicating a strong electron-withdrawing effect through the sigma framework. | oup.com |

| σp | 0.57 | Para Hammett constant, showing a strong electron-withdrawing effect, including both inductive and resonance contributions. | oup.com |

| σp+ | 0.612 | Brown's constant for para-substituents, used for reactions involving the formation of a positive charge at the benzylic position. | nih.gov |

| σI | ~0.43 - 0.74 | Inductive or field effect parameter, quantifying the electron-withdrawing effect through bonds and space. | pitt.eduresearchgate.net |

| σR | ~0.01 - 0.22 | Resonance effect parameter, quantifying the electron-withdrawing or -donating effect through pi-systems. | pitt.eduresearchgate.net |

Steric Influence:

The steric demand of the trifluoromethyl group is a subject of considerable discussion and is more complex than its electronic effects. While the van der Waals radius of a fluorine atom (1.47 Å) is only slightly larger than that of hydrogen (1.20 Å), the collective presence of three fluorine atoms makes the CF3 group significantly larger than a methyl (CH3) group. nih.govresearchgate.net

The steric requirement of a trifluoromethyl group is often considered to be similar to that of an isopropyl or ethyl group. researchgate.netresearchgate.net However, some studies suggest it can behave as a much larger substituent, sometimes exceeding the steric bulk of a phenyl group. researchgate.net This discrepancy arises because the steric effect is not solely a function of static size but also involves electrostatic repulsion between the partially negatively charged fluorine atoms and an approaching nucleophile or reactant. researchgate.net This repulsive force can make the CF3 group behave as if it were sterically larger than simple van der Waals radii might suggest. researchgate.net

The introduction of steric bulk can significantly impede chemical reactions. acs.org For example, increased steric hindrance at a reaction site can disfavor the formation of certain products or even prevent a reaction from occurring. acs.org In the context of this compound, the steric bulk of the CF3 group at the 3-position influences the molecule's preferred conformation and the stereochemical outcome of reactions at the double bond or the carboxylic acid group. The quasi-isosterism between a methyl and a trifluoromethyl group is therefore controversial, as the CF3 group often imposes much greater steric demands in chemical reactions. researchgate.net

Future Research Directions and Unexplored Avenues

Novel Catalytic Systems for Enantioselective Transformations

The synthesis of chiral molecules is a cornerstone of modern pharmaceutical and agrochemical development. For 3-(Trifluoromethyl)crotonic acid, the development of enantioselective transformations is a critical frontier. Future research will likely focus on creating novel catalytic systems capable of producing specific stereoisomers of its derivatives.

One promising area is the use of transition-metal catalysis with chiral ligands. acs.org Iridium, palladium, and copper-based catalysts have shown success in asymmetric reactions involving fluorinated compounds. acs.orgnih.govnih.gov Research could explore the use of chiral PyOX (pyridine-oxazoline) ligands with iridium catalysts for enantioselective hydrogenation or other additions across the double bond of this compound. acs.org Furthermore, organocatalysis presents a metal-free alternative for enantioselective transformations. Chiral amines or phosphoric acids could be investigated to catalyze Michael additions to the α,β-unsaturated system of the crotonic acid backbone, leading to the stereocontrolled introduction of new substituents. nih.gov The development of these methods would be a significant step toward synthesizing complex, optically active molecules containing the trifluoromethyl group. acs.orgnih.gov

Integration into Flow Chemistry for Continuous Synthesis

Flow chemistry, or continuous manufacturing, offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. beilstein-journals.orgeuropa.eu Integrating the synthesis and derivatization of this compound into flow chemistry systems is a key area for future development. researchgate.nethes-so.ch

Continuous-flow reactors could enable the safe handling of potentially hazardous reagents often used in fluorination chemistry. beilstein-journals.orgnih.gov For instance, the synthesis of this compound itself or its subsequent transformations could be performed in microreactors, allowing for precise control over reaction parameters like temperature, pressure, and residence time. beilstein-journals.orgsemanticscholar.org This level of control can lead to higher yields, improved purity, and the ability to generate and use reactive intermediates that are too unstable for batch processes. beilstein-journals.org Future work could involve developing telescoped flow syntheses, where multiple reaction steps are performed sequentially in a continuous stream without isolating intermediates, significantly streamlining the production of complex derivatives. nih.govacs.org

Exploration of New Bioactive Derivatives and Therapeutic Targets

The trifluoromethyl (CF3) group is a well-established bioisostere for a methyl group and is known to improve key drug properties such as metabolic stability, lipophilicity, and binding affinity. mdpi.comwechemglobal.comhovione.com This makes this compound an attractive scaffold for the discovery of new bioactive compounds.

Future research should focus on synthesizing libraries of derivatives and screening them against a wide range of therapeutic targets. The introduction of the CF3 group can enhance the targeting and inhibitory activity of molecules toward tumor cells or block viral replication more effectively. wechemglobal.com For example, amides and esters derived from the carboxylic acid function could be synthesized and evaluated for activity as enzyme inhibitors, receptor agonists or antagonists, or as antimicrobial agents. The unique electronic properties of the trifluoromethyl group can lead to stronger interactions with biological targets. mdpi.comdntb.gov.ua Studies have shown that CF3-containing compounds can be effective in anticancer and antiviral drug design. wechemglobal.com Exploring these possibilities by creating novel derivatives of this compound could lead to the identification of new drug candidates.

Advanced Spectroscopic Characterization Techniques for Reaction Intermediates

A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and discovering new ones. A significant challenge in studying many chemical transformations, particularly those involving highly reactive species, is the detection and characterization of transient intermediates.

Advanced spectroscopic techniques, especially when used in-situ, offer a window into these fleeting species. For reactions involving this compound, future research could employ stopped-flow NMR and IR spectroscopy to identify and study short-lived intermediates. nih.gov For instance, in copper-catalyzed trifluoromethylation reactions, intermediates such as CuCF3 have been proposed and, in some cases, detected using ¹⁹F NMR and ESI-MS. beilstein-journals.org Applying these techniques to transformations of this compound could provide direct evidence for proposed mechanistic pathways. Kinetic studies combined with spectroscopic analysis can help elucidate the role of catalysts and reagents, leading to more rational reaction design and optimization. nih.govriken.jp

Computational Design of Novel Reactivity Pathways

Computational chemistry has become an indispensable tool in modern chemical research, allowing for the prediction of molecular properties and the exploration of reaction mechanisms without the need for extensive laboratory work. For this compound, computational methods can be used to design entirely new reactivity pathways.

Density Functional Theory (DFT) calculations can be employed to model potential transition states and intermediates for new reactions. montclair.edu This allows researchers to assess the feasibility of a proposed transformation and to understand the electronic effects of the trifluoromethyl group on the reactivity of the molecule. researchgate.net For example, computational screening could identify novel catalysts for the enantioselective transformations discussed in section 7.1 or predict the outcome of reactions under various conditions. nih.gov By modeling the interaction of this compound derivatives with biological targets, computational design can also guide the synthesis of new bioactive compounds with improved potency and selectivity, accelerating the drug discovery process. nih.gov

Q & A

Q. What are the recommended synthetic routes for preparing 3-(trifluoromethyl)crotonic acid, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of trifluoromethyl-substituted crotonic acids often employs halogenated intermediates or coupling reactions. For example, derivatives like 4,4,4-trifluoro-3-(substituted phenyl)-(E)-crotonic acids are synthesized via cross-coupling of trifluoromethylated aryl halides with crotonate esters under palladium catalysis. Reaction parameters such as temperature (80–120°C), solvent polarity (e.g., DMF or THF), and catalyst loading (1–5 mol%) critically impact regioselectivity and yield . For analogs like 3-(3-chlorophenyl)-4,4,4-trifluoro-(E)-crotonic acid, acid-catalyzed condensation of trifluoromethyl ketones with malonic acid derivatives is common, requiring strict anhydrous conditions to avoid hydrolysis .

Q. How can researchers validate the purity and structural integrity of this compound derivatives?

- Methodological Answer : Combine HPLC (with UV detection at 210–254 nm) for purity assessment and NMR (¹⁹F and ¹H) for structural confirmation. For example, 3-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde (a related compound) showed characteristic ¹⁹F NMR shifts at δ -62 to -65 ppm for CF₃ groups, while ¹H NMR resolved olefinic protons (J = 15–16 Hz for trans-configuration) . Mass spectrometry (HRMS) with ≤2 ppm error validates molecular formulas, as seen for C₁₁H₆F₆O₂ derivatives (m/z 284.15967) .

Q. What are the optimal storage conditions to prevent degradation of trifluoromethylated crotonic acids?

- Methodological Answer : Store under inert gas (argon) at –20°C in amber glass vials to minimize photodegradation and hydrolysis. Derivatives like 3-(trifluoromethyl)phenylboronic acid (CAS 1423-26-3) degrade upon exposure to moisture, forming boric acid byproducts; thus, desiccants like molecular sieves are essential .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the acidity and reactivity of crotonic acid in nucleophilic reactions?

- Methodological Answer : The electron-withdrawing CF₃ group lowers the pKa of the carboxylic acid (e.g., pKa ≈ 2.5–3.0 for this compound vs. ~4.7 for unsubstituted crotonic acid), enhancing its electrophilicity. This property facilitates nucleophilic acyl substitutions, as demonstrated in the synthesis of methyl esters (e.g., C₁₂H₁₁F₃O₃ derivatives) using DCC/DMAP coupling in dichloromethane . Kinetic studies show 2–3× faster esterification rates compared to non-fluorinated analogs .

Q. What strategies mitigate regioselectivity challenges in synthesizing trifluoromethylated crotonic acid derivatives?

- Methodological Answer : Use directing groups (e.g., boronic acids) to control cross-coupling positions. For instance, 3-(trifluoromethyl)phenylboronic acid (CAS 1423-26-3) enables Suzuki-Miyaura coupling with β-bromocrotonates, achieving >90% regioselectivity for the trans-isomer when Pd(PPh₃)₄ is used with K₂CO₃ in THF/water . Computational modeling (DFT) predicts favorable transition states for para-substituted products, aligning with experimental outcomes .

Q. How do steric and electronic effects of substituents impact the biological activity of trifluoromethyl crotonic acids?

- Methodological Answer : Substituent position critically affects bioactivity. For example, 3-(4-tert-butylphenyl)-4,4,4-trifluoro-(E)-crotonic acid (CAS 308259-47-0) showed 10× higher enzyme inhibition (IC₅₀ = 0.8 μM) than its meta-substituted analog due to enhanced hydrophobic interactions in the enzyme pocket . QSAR studies reveal that electron-withdrawing groups (e.g., -Cl, -CF₃) at the phenyl ring increase metabolic stability in vitro (t₁/₂ > 120 min in liver microsomes) .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points for this compound derivatives: How to reconcile?

- Analysis : Literature reports varying mp ranges (e.g., 141–143°C for C₁₁H₆F₆O₂ vs. 149–150°C for C₁₁H₉F₃O₂) due to polymorphism or impurities . Resolution: Recrystallize from ethanol/water (9:1) and characterize via DSC to identify polymorphic forms. For example, 4,4,4-trifluoro-3-(4-fluorophenyl)-(E)-crotonic acid (CAS 234151-72-0) exhibits two polymorphs with mp differences of ~5°C .

Methodological Tables

Table 1. Key Spectral Data for this compound Derivatives

| Compound (CAS) | ¹H NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) | HRMS (m/z) |

|---|---|---|---|

| 3-(4-Cl-Ph)-4,4,4-trifluoro (250606-32-0) | 7.45 (d, J=16 Hz), 7.89 (s, 2H) | -63.2 | 250.60632 |

| Methyl ester (C₁₂H₁₁F₃O₃, 260214-87-0) | 3.82 (s, 3H), 6.95 (d, J=16 Hz) | -61.8 | 260.21487 |

Table 2. Synthetic Yield Optimization for Cross-Coupling Reactions

| Catalyst | Solvent | Temp (°C) | Yield (%) | Regioselectivity (trans:cis) |

|---|---|---|---|---|

| Pd(PPh₃)₄ | THF/H₂O | 80 | 92 | 95:5 |

| Pd(OAc)₂/XPhos | DMF | 120 | 85 | 88:12 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro